

Avitinib Maleate and Secondary Mutations: A Technical Resource

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Compound of Interest

Compound Name: *Avitinib maleate*

Cat. No.: *B605098*

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Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for Avitinib (AC0010) maleate to be associated with secondary mutations and the development of resistance. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during pre-clinical and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is Avitinib (AC0010) maleate and what is its primary mechanism of action?

Avitinib (also known as Abivertinib) maleate is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).^[1] It is designed to selectively target both the initial EGFR sensitizing mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.^[1]

Q2: Does treatment with **Avitinib maleate** lead to the development of secondary EGFR mutations?

Data from the first-in-human phase I clinical trial of Avitinib (AC0010) in patients with non-small cell lung cancer (NSCLC) who had acquired resistance to a first-generation EGFR TKI provided insights into resistance mechanisms. In the cohort of patients who developed resistance to

Avitinib, the common EGFR C797S mutation, a frequent cause of resistance to other third-generation EGFR TKIs, was notably not detected.[2][3]

Q3: What are the known mechanisms of acquired resistance to **Avitinib maleate**?

In patients who developed resistance to Avitinib, several "off-target" resistance mechanisms were identified through the analysis of plasma cell-free DNA. These involve the activation of bypass signaling pathways and include:

- BRAF V600E mutation[2][3]
- ROS1 fusion[2][3]
- c-Met amplification[2][3]
- ERBB2 (HER2) amplification[2][3]

These findings suggest that resistance to Avitinib is primarily driven by the activation of alternative signaling pathways rather than the acquisition of a secondary mutation in the EGFR gene itself.

Troubleshooting Guide for In Vitro and In Vivo Experiments

Issue: Cells/tumors initially sensitive to **Avitinib maleate** are showing signs of resistance.

Possible Cause 1: On-target secondary EGFR mutation.

- Troubleshooting Step: Although not observed in the initial phase I trial, the possibility of rare on-target mutations cannot be entirely excluded.
 - Action: Perform next-generation sequencing (NGS) of the EGFR gene in the resistant cell lines or tumor tissue to screen for mutations, paying close attention to the C797S mutation.

Possible Cause 2: Activation of bypass signaling pathways.

- Troubleshooting Step: The most likely cause of resistance based on clinical data is the activation of alternative pathways.
 - Action:
 - Conduct NGS on a broader cancer gene panel to detect mutations like BRAF V600E or gene fusions such as ROS1.
 - Use Fluorescence In Situ Hybridization (FISH) or NGS to assess for gene amplification of MET and ERBB2 (HER2).
 - Perform Western blot analysis to check for the overexpression and phosphorylation of proteins in these bypass pathways (e.g., MET, HER2, and downstream effectors like ERK and AKT).

Possible Cause 3: Histological transformation.

- Troubleshooting Step: In some cases, resistance to EGFR TKIs can involve a change in the tumor's histology, for example, to small cell lung cancer.
 - Action: If working with in vivo models, perform a histological analysis of the resistant tumors to identify any changes in morphology.

Data Presentation

Table 1: Mechanisms of Acquired Resistance to Axitinib (AC0010) Maleate in NSCLC Patients

Resistance Mechanism Category	Specific Alteration	Frequency
Bypass Pathway Activation	BRAF V600E Mutation	Detected in resistant patients
ROS1 Fusion	Detected in resistant patients	
c-Met Amplification	Detected in resistant patients	
ERBB2 (HER2) Amplification	Detected in resistant patients	
On-Target EGFR Mutation	EGFR C797S Mutation	Not detected in the phase I study

Frequency is based on qualitative detection in patients who developed resistance in the first-in-human phase I study. Specific percentages across a larger population are not yet fully established.

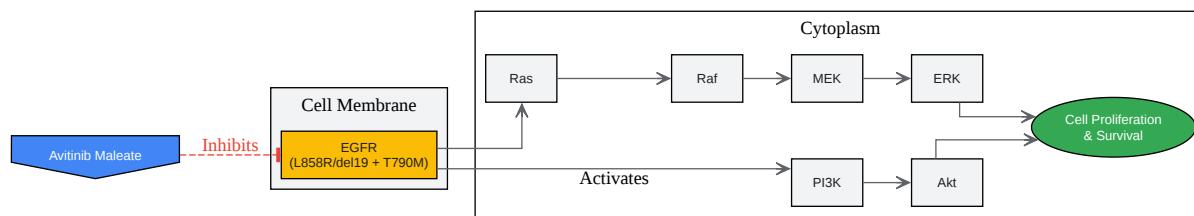
Experimental Protocols

Methodology for Detecting Resistance Mechanisms

1. Next-Generation Sequencing (NGS) of Plasma Cell-Free DNA (cfDNA):

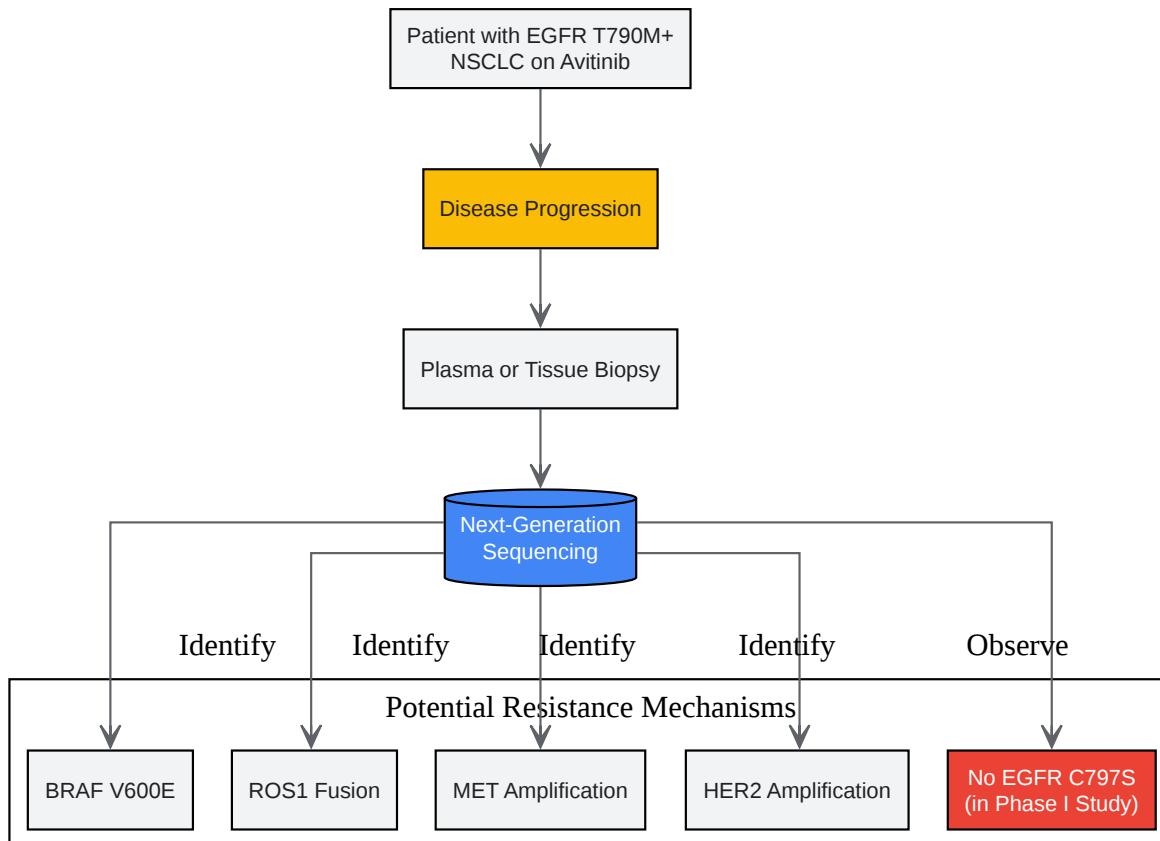
- Objective: To identify genetic alterations associated with resistance to Axitinib.
- Protocol:
 - Collect peripheral blood samples from patients at baseline and upon disease progression.
 - Isolate cfDNA from the plasma using a commercially available kit.
 - Quantify the extracted cfDNA.
 - Prepare sequencing libraries from the cfDNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
 - Perform hybrid capture-based enrichment for a panel of cancer-related genes, including EGFR, BRAF, MET, ERBB2, and ROS1.
 - Sequence the enriched libraries on a high-throughput sequencing platform.
 - Analyze the sequencing data to identify single nucleotide variants (e.g., BRAF V600E), insertions/deletions, copy number variations (e.g., MET and ERBB2 amplification), and gene fusions (e.g., ROS1).

Visualizations



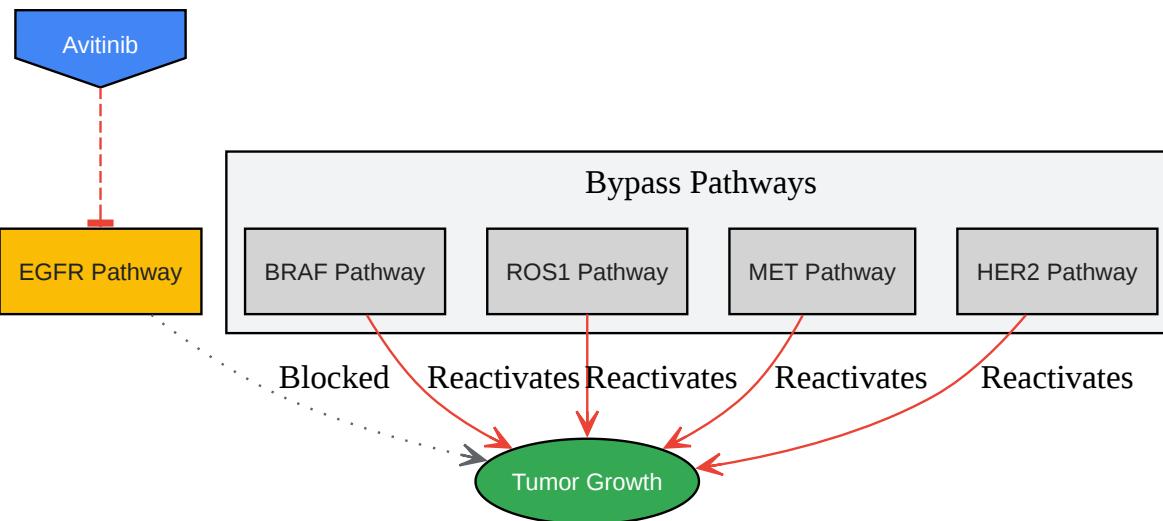
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Caption: EGFR signaling pathway and the inhibitory action of **Avtinib maleate**.



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Caption: Workflow for identifying Avitinib resistance mechanisms.

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Caption: Bypass signaling pathways leading to Avitinib resistance.

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References

- 1. Abivertinib in patients with T790M-positive advanced NSCLC and its subsequent treatment with osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of AC0010, a Mutant-Selective EGFR Inhibitor in Non-Small Cell Lung Cancer: Safety, Efficacy, and Potential Mechanism of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

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